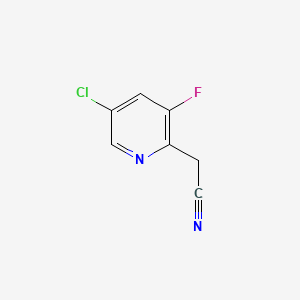

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Vue d'ensemble

Description

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of pyridine, characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, as well as a nitrile group attached to the acetonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile typically involves the reaction of 5-chloro-2,3-difluoropyridine with acetonitrile. One common method includes the following steps :

Step 1: To a solution of ethyl cyanoacetate in anhydrous dimethyl sulfoxide (DMSO) at 0°C, sodium hydride is added slowly. The mixture is stirred at 0°C for 30 minutes.

Step 2: 5-chloro-2,3-difluoropyridine is added to the reaction mixture, which is then stirred at room temperature for 18 hours.

Step 3: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate twice. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

Step 4: The residue is purified by chromatography to yield this compound as a yellow gum.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The nitrile group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation of the nitrile group can yield carboxylic acids or amides.

Reduction Products: Reduction of the nitrile group can produce primary amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have identified 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile as a promising candidate in the development of anticancer drugs. For instance, it has been investigated for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In a study, derivatives of this compound demonstrated significant inhibition of CDK8 and CDK19, with IC50 values of 7.2 nM and 6.0 nM, respectively . This inhibition correlates with reduced WNT signaling, a pathway often dysregulated in cancers such as colorectal cancer.

1.2 Synthesis of Bioactive Compounds

The compound serves as an important intermediate in synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of fluopyram, a fungicide that acts on succinate dehydrogenase in fungal pathogens . The synthesis method involves a substitution reaction yielding high purity and yield (up to 99.2%) under optimized conditions . This efficiency makes it a valuable building block for further pharmaceutical development.

Agricultural Applications

2.1 Agrochemical Development

The compound is also pivotal in the agrochemical sector, particularly in developing fungicides and herbicides. Its derivatives have shown effectiveness against a range of fungal pathogens affecting crops, thus enhancing agricultural productivity . The synthesis of such agrochemicals often involves complex multi-step processes where this compound acts as a key precursor.

Pharmacokinetic Profiles

The pharmacokinetic properties of compounds derived from this compound have been extensively studied to understand their absorption, distribution, metabolism, and excretion (ADME). Below is a summary table illustrating the pharmacokinetic profiles of related compounds:

| Compound | Cl (L/h/kg) | Vd (L/kg) | F (%) | t1/2 (h) |

|---|---|---|---|---|

| Compound A | 1.87 | 1.08 | 54 | 0.55 |

| Compound B | 0.84 | 0.74 | 126 | 0.70 |

| Compound C | ∼0.88 | ∼0.85 | ∼70 | ∼0.70 |

This table summarizes the clearance rates (Cl), volume of distribution (Vd), bioavailability (F), and half-life (t1/2) for various compounds derived from or related to this compound, highlighting their potential efficacy and safety profiles for therapeutic use.

Synthesis Methodologies

The following table outlines various methodologies for synthesizing derivatives from this compound:

| Synthesis Method | Yield (%) | Key Reaction Conditions |

|---|---|---|

| Substitution Reaction | 99.2 | Reaction at 130°C under argon atmosphere |

| Multi-step Synthesis | ~80 | Requires multiple steps with lower efficiency |

| Direct Coupling | ~85 | Utilizes coupling agents for higher yields |

These methodologies indicate the versatility of the compound in synthetic organic chemistry, enabling the production of various derivatives with potential applications.

Mécanisme D'action

The mechanism of action of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in various biochemical pathways, leading to the formation of active metabolites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Chloro-3-fluoropyridin-2-yl)ethanone

- 3-Chloro-5-fluoroisonicotinic acid

- 5-Chloro-2,3-difluoropyridine

Uniqueness

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring, as well as the presence of the nitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile, with the molecular formula and a molecular weight of 170.57 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of this compound typically involves two main routes. The first method employs the reaction of acetonitrile with n-butyllithium followed by the introduction of 5-chloro-2,3-difluoropyridine. The reaction conditions are crucial, often requiring an inert atmosphere and low temperatures to achieve optimal yields .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Anti-inflammatory Effects : Preliminary investigations hint at anti-inflammatory properties, although the specific mechanisms remain under exploration. Its structural characteristics may facilitate interactions with biological targets involved in inflammatory pathways.

- Fungicidal Activity : As a template for designing pyrimidinamine derivatives, this compound has demonstrated excellent fungicidal activity, indicating its potential in agricultural applications.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its interactions with specific receptors or enzymes are believed to play a significant role in its antimicrobial and anti-inflammatory activities. This compound's ability to bind to biological targets suggests potential therapeutic applications in treating infections and inflammatory diseases .

Case Studies

- Antimicrobial Activity : In a study evaluating various compounds for their antibacterial properties, this compound was identified as a promising candidate against MRSA. The study highlighted its ability to inhibit bacterial growth effectively, suggesting further exploration for clinical applications .

- Fungicidal Development : Research focused on developing new fungicides has utilized this compound as a precursor for synthesizing pyrimidinamine derivatives. These derivatives have been reported to possess enhanced fungicidal activity compared to traditional agents, showcasing the compound's utility in agricultural chemistry.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 5-Chloro-3-fluoro-2-nitropyridine | 1064783-29-4 | 0.86 | Contains a nitro group enhancing reactivity |

| 5-Bromo-3-fluoro-2-nitropyridine | 1532517-95-5 | 0.78 | Bromine substitution affects electronic properties |

| 5-Chloro-pyridin-2-acetonitrile | 185315-51-9 | 0.90 | Lacks fluorine, altering interaction profile |

Propriétés

IUPAC Name |

2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIARQWANVJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729044 | |

| Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-25-9 | |

| Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.